4H-1-Benzopyran-4-one, 7-hydroxy-2,5-dimethyl-3-(4-thiazolyl)-
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Overview
Description
7-Hydroxy-2,5-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a chromen-4-one core, which is a derivative of chromone, and is substituted with hydroxy, methyl, and thiazolyl groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,5-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 2,5-dimethyl-3-thiazolyl ketone and a suitable chromone derivative in the presence of a base catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,5-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Hydroxy-2,5-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,5-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the thiazolyl group may participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylchromen-2-one: Similar chromen-4-one core but lacks the thiazolyl group.
2,5-Dimethyl-3-thiazolyl ketone: Contains the thiazolyl group but lacks the chromen-4-one core.
4H-Chromen-4-one: The parent compound without any substituents.
Uniqueness
7-Hydroxy-2,5-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and thiazolyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53452-87-2 |
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Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
7-hydroxy-2,5-dimethyl-3-(1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C14H11NO3S/c1-7-3-9(16)4-11-12(7)14(17)13(8(2)18-11)10-5-19-6-15-10/h3-6,16H,1-2H3 |
InChI Key |
FROGQEJONLVJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C)C3=CSC=N3)O |
Origin of Product |
United States |
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